molecular formula C18H15NO3S B14205514 2-Furancarboxamide, N-(3-methoxyphenyl)-5-(phenylthio)- CAS No. 779327-15-0

2-Furancarboxamide, N-(3-methoxyphenyl)-5-(phenylthio)-

Cat. No.: B14205514
CAS No.: 779327-15-0
M. Wt: 325.4 g/mol
InChI Key: QWWPYZLKPFISTA-UHFFFAOYSA-N
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Description

2-Furancarboxamide, N-(3-methoxyphenyl)-5-(phenylthio)- is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a phenylthio group

Preparation Methods

The synthesis of 2-Furancarboxamide, N-(3-methoxyphenyl)-5-(phenylthio)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions where a methoxy group is introduced to the phenyl ring.

    Attachment of the phenylthio group: This can be done through nucleophilic substitution reactions where a thiol group is introduced to the phenyl ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

2-Furancarboxamide, N-(3-methoxyphenyl)-5-(phenylthio)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Furancarboxamide, N-(3-methoxyphenyl)-5-(phenylthio)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Furancarboxamide, N-(3-methoxyphenyl)-5-(phenylthio)- exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

When compared to similar compounds, 2-Furancarboxamide, N-(3-methoxyphenyl)-5-(phenylthio)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    2-Furancarboxamide, N-(3-methoxyphenyl)-N-methyl-: This compound has a similar structure but with a methyl group instead of a phenylthio group, leading to different reactivity and applications.

    2-Furancarboxamide, N-(3-methoxyphenyl)-N-phenyl-:

Properties

CAS No.

779327-15-0

Molecular Formula

C18H15NO3S

Molecular Weight

325.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-5-phenylsulfanylfuran-2-carboxamide

InChI

InChI=1S/C18H15NO3S/c1-21-14-7-5-6-13(12-14)19-18(20)16-10-11-17(22-16)23-15-8-3-2-4-9-15/h2-12H,1H3,(H,19,20)

InChI Key

QWWPYZLKPFISTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)SC3=CC=CC=C3

Origin of Product

United States

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